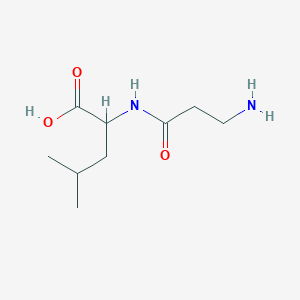

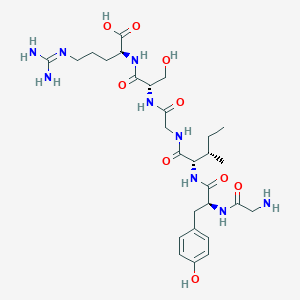

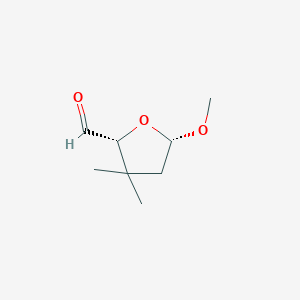

![molecular formula C8H8N2OS B025668 (2-氨基苯并[d]噻唑-6-基)甲醇 CAS No. 106429-07-6](/img/structure/B25668.png)

(2-氨基苯并[d]噻唑-6-基)甲醇

描述

Synthesis Analysis

The synthesis of compounds related to (2-Aminobenzo[d]thiazol-6-yl)methanol involves cyclization reactions under various conditions, employing methods such as microwave irradiation for efficient cyclization of precursors like aminothiophenol with aldehydes or ketones. These reactions result in the formation of benzothiazole derivatives with significant structural diversity and potential for further functionalization (Arslan & Algül, 2007).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of benzothiazole derivatives, including those similar to (2-Aminobenzo[d]thiazol-6-yl)methanol, have been extensively studied using density functional theory (DFT) and ab initio methods. These studies provide insights into the equilibrium geometry, bonding features, and vibrational wave numbers, aiding in the understanding of structural changes due to substitution and the electronic properties of these compounds (Shahana & Yardily, 2020).

Chemical Reactions and Properties

Chemical reactions involving benzothiazole derivatives showcase their reactivity towards various chemical transformations, including alkylation and oxidation. These reactions elucidate the functional group tolerance and the impact of substituents on the reaction outcomes, providing a pathway to diverse chemical structures and properties. For instance, the oxidation of specific benzothiazole derivatives has been shown to afford sulfoxides, sulfones, and N-oxides, highlighting the versatility of these compounds in chemical synthesis (Ohkata, Takee, & Akiba, 1985).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, including those similar to (2-Aminobenzo[d]thiazol-6-yl)methanol, are closely tied to their molecular structure. Spectroscopic techniques such as UV, IR, NMR, and mass spectrometry are crucial for characterizing these compounds, providing detailed information on their chemical composition, structural features, and stability. These analytical methods facilitate the understanding of the physical properties of benzothiazole derivatives and their potential applications in various fields (Shahana & Yardily, 2020).

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives, including reactivity, stability, and interaction with other molecules, can be significantly influenced by their structural characteristics. Studies involving DFT calculations and spectroscopic analyses provide insights into the electronic properties, such as the HOMO-LUMO gap, which is indicative of the compound's chemical reactivity and stability. Additionally, molecular docking studies can shed light on the potential biological activity of these compounds, offering a foundation for their application in drug design and other areas (Shahana & Yardily, 2020).

科学研究应用

抗菌活性

(2-氨基苯并[d]噻唑-6-基)甲醇衍生物已被证明具有显著的抗菌特性。 这些化合物可以被合成来靶向各种病原细菌和真菌,使它们在开发新型抗生素和抗真菌剂方面具有价值 .

抗炎特性

该化合物已被用于合成具有高抗炎活性的衍生物。 噻唑基部分的修饰导致了可以潜在地用于治疗慢性炎症性疾病的分子开发 .

抗糖尿病应用

(2-氨基苯并[d]噻唑-6-基)甲醇的衍生物已被探索用于其在管理糖尿病中的潜在用途。 通过作用于各种生物途径,这些化合物可以帮助调节血糖水平,并为抗糖尿病药物研究提供新的途径 .

癌症研究

噻唑环是许多抗癌药物的常见特征。 对(2-氨基苯并[d]噻唑-6-基)甲醇衍生物的研究表明,在开发能够靶向和抑制癌细胞生长的新的化学治疗剂方面具有前景 .

神经保护作用

研究表明,噻唑衍生物可能具有神经保护作用。 这使得(2-氨基苯并[d]噻唑-6-基)甲醇成为开发能够保护神经细胞免受损伤或退化的药物的候选者 .

绿色化学合成

(2-氨基苯并[d]噻唑-6-基)甲醇在绿色化学合成中用作生物活性分子的前体。 其衍生物采用一锅多组分反应合成,该反应是环境友好且经济高效的方法 .

作用机制

Target of Action

The primary targets of (2-Aminobenzo[d]thiazol-6-yl)methanol are currently unknown. This compound is a derivative of 2-aminobenzothiazole, which is known to have a wide range of pharmacological activities . .

Biochemical Pathways

2-aminobenzothiazole derivatives are known to be involved in a variety of biological processes .

属性

IUPAC Name |

(2-amino-1,3-benzothiazol-6-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMULTSCZSOABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CO)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

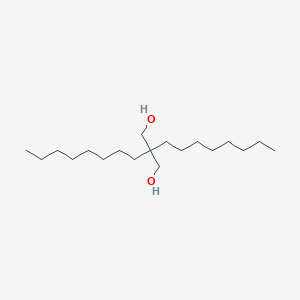

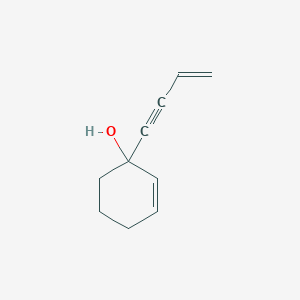

![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)

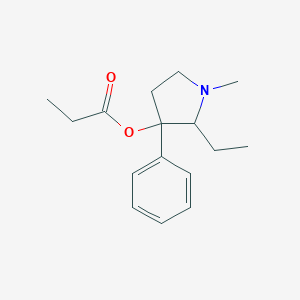

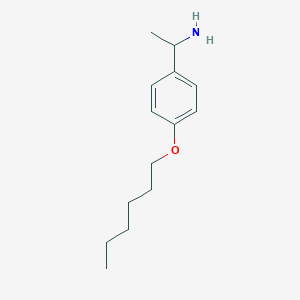

![1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol](/img/structure/B25593.png)

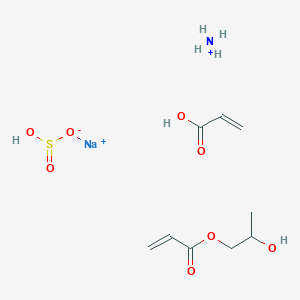

![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B25601.png)